Cas no 154461-48-0 (1H-Pyrazole,1-[5-[(S)-(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethyl-)

1H-Pyrazole,1-[5-[(S)-(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethyl- structure
154461-48-0 structure
Product Name:1H-Pyrazole,1-[5-[(S)-(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethyl-
Numero CAS:154461-48-0
MF:C25H28N4OS
MW:432.581024169922
CID:219647
PubChem ID:9824139
Update Time:2025-04-19

1H-Pyrazole,1-[5-[(S)-(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole,1-[5-[(S)-(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethyl-
    • 1H-Pyrazole,1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethyl-, (S)-
    • RP73163
    • SCHEMBL3378259
    • AKOS027335715
    • F50468
    • 136609-53-5
    • 1-[5-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-pentyl]-3,5-dimethyl-1H-pyrazole
    • (S)-RP73163
    • RP 73163 Racemate
    • BDBM50051884
    • (S)-RP 73163
    • HY-100288
    • 2-(5-(3,5-Dimethylpyrazol-1-yl)pent-1-yl)sulfinyl-4,5-diphenylimidazole
    • 1-[5-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethyl-1H-pyrazole
    • CHEMBL33661
    • 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole
    • EX-A6382
    • 154461-48-0
    • 1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethylpyrazole
    • RP 73163
    • (R)-RP 73163
    • 177932-96-6
    • RP 73163 (Racemate)
    • CS-0018440
    • Inchi: 1S/C25H28N4OS/c1-19-18-20(2)29(28-19)16-10-5-11-17-31(30)25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27)
    • Chiave InChI: POQMHHDKXWTFHB-UHFFFAOYSA-N
    • Sorrisi: S(C1=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1)(CCCCCN1C(C)=CC(C)=N1)=O

Proprietà calcolate

  • Massa esatta: 432.19864
  • Massa monoisotopica: 432.198
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 9
  • Complessità: 564
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 82.8A^2

Proprietà sperimentali

  • PSA: 63.57
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd